Phenyl(7h-purin-8-yl)methanol
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Overview
Description
Phenyl(9H-purin-8-yl)methanol is a compound that belongs to the class of purine derivatives. Purine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a phenyl group attached to the purine moiety, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(9H-purin-8-yl)methanol typically involves the reaction of a purine derivative with a phenyl-containing reagent. One common method includes the reaction of 2,6-diamine-9H-purine with a phenyl-substituted reagent under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods: While detailed industrial production methods for Phenyl(9H-purin-8-yl)methanol are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Phenyl(9H-purin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl(9H-purin-8-yl)methanone, while reduction could produce phenyl(9H-purin-8-yl)methanol derivatives with altered functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of purine derivatives with biological targets.
Industry: The compound can be utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Phenyl(9H-purin-8-yl)methanol involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit enzymes involved in DNA synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . This inhibition can lead to the disruption of DNA replication and cell division, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2,6-Diamine-9H-purine derivatives: These compounds share a similar purine core structure but differ in their substituents.
Phenyl-substituted purines: Compounds like phenyl(9H-purin-6-yl)methanol have similar structural features but differ in the position of the phenyl group.
Uniqueness: Phenyl(9H-purin-8-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group at the 8-position of the purine ring can enhance its interaction with biological targets, making it a promising candidate for further research and development .
Properties
CAS No. |
2836-31-9 |
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Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
phenyl(7H-purin-8-yl)methanol |
InChI |
InChI=1S/C12H10N4O/c17-10(8-4-2-1-3-5-8)12-15-9-6-13-7-14-11(9)16-12/h1-7,10,17H,(H,13,14,15,16) |
InChI Key |
CWHCPULSSXOYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=NC=NC=C3N2)O |
Origin of Product |
United States |
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